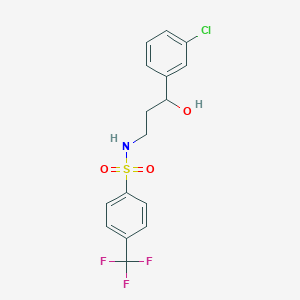

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3S/c17-13-3-1-2-11(10-13)15(22)8-9-21-25(23,24)14-6-4-12(5-7-14)16(18,19)20/h1-7,10,15,21-22H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKZVUJWDFVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

- Trifluoromethyl Group : Enhances metabolic stability and bioactivity.

- Hydroxypropyl Group : May influence solubility and binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration. The chlorophenyl and hydroxypropyl groups enhance binding affinity to specific targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In studies, several analogs demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as a therapeutic agent for conditions like Alzheimer's disease, where AChE inhibition is beneficial .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Analogue A | AChE | 10.4 |

| Analogue B | BuChE | 9.9 |

| This compound | AChE | 15.0 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells (MCF-7), with a significant reduction in cell viability at higher concentrations. The observed effects suggest that this compound may induce apoptosis through the activation of specific signaling pathways.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Study on Trifluoromethyl Substituted Compounds : A study evaluated the effects of various trifluoromethyl-substituted benzenesulfonamides on enzyme inhibition and antimicrobial activity. The results indicated a correlation between the presence of electron-withdrawing groups and enhanced biological activity .

- Cytotoxicity in Cancer Research : Another investigation reported that derivatives with similar structural motifs displayed significant cytotoxic effects against multiple cancer cell lines, highlighting the potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm the connectivity of functional groups (e.g., hydroxypropyl, chlorophenyl, and sulfonamide moieties). Mass Spectrometry (MS) provides molecular weight validation and detects isotopic patterns characteristic of chlorine and fluorine. High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% typical for research-grade material) .

Q. What are the key synthetic pathways for synthesizing this compound?

- Methodology : A multi-step approach is common:

Step 1 : Nucleophilic substitution to attach the 3-chlorophenyl group to a hydroxypropyl backbone.

Step 2 : Sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Critical parameters include solvent polarity (e.g., dichloromethane for sulfonylation) and temperature control (0–25°C) to minimize side reactions .

Q. Which functional groups contribute most to its physicochemical properties?

- Methodology : The trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. The sulfonamide moiety enables hydrogen bonding with biological targets (e.g., enzymes), while the 3-hydroxypropyl chain influences solubility in polar solvents (e.g., DMSO). Computational tools like COSMO-RS predict solubility and partition coefficients .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield of sulfonylation steps?

- Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonyl chloride reactivity but may require scavengers (e.g., molecular sieves) to sequester water. Catalytic bases (e.g., DMAP) accelerate sulfonamide bond formation. Kinetic studies using in-situ IR spectroscopy reveal optimal reaction times (2–6 hours) for >80% yield .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodology :

- Assay Optimization : Validate target engagement using SPR (surface plasmon resonance) to measure binding affinity (KD) directly.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in cell-based assays.

- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) clarify conformational changes in the sulfonamide-enzyme complex under varying pH or ionic conditions .

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?

- Methodology :

- Derivatization : Replace the 3-hydroxypropyl group with a carbamate or ester to modulate metabolic stability (e.g., CYP450 resistance).

- Fluorine Scanning : Introduce additional fluorine atoms at the phenyl ring to enhance blood-brain barrier penetration (clogP <4).

- In Vivo Profiling : Use radiolabeled analogs (³H/¹⁴C) to track tissue distribution and elimination half-life in rodent models .

Q. What analytical techniques quantify enantiomeric purity if chiral centers are present?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) provides definitive structural proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.